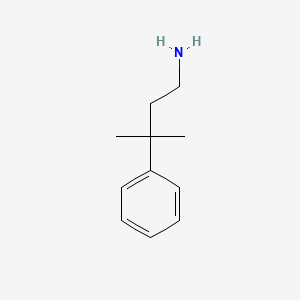

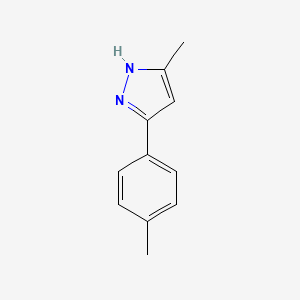

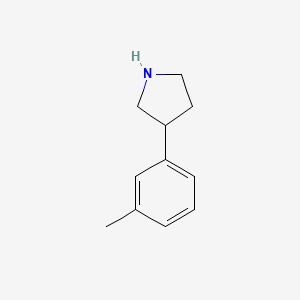

![molecular formula C9H11N3 B3022972 [(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine CAS No. 880361-80-8](/img/structure/B3022972.png)

[(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine

Overview

Description

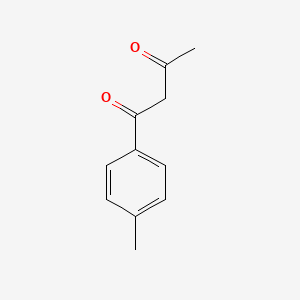

This compound is an off-white solid . It is a derivative of imidazo[1,2-a]pyridine, a class of compounds that have attracted significant interest due to their diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Synthesis Analysis

The synthesis of this compound involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . The synthesized compounds have been evaluated for their in vitro cytotoxic activity against two cancer cell lines along with a normal cell line (HEK293) by MTT assay .Molecular Structure Analysis

The molecular structure of this compound has been confirmed by 1H and 13C NMR and mass spectral analysis . The 1H NMR spectrum shows various peaks, indicating the presence of different types of hydrogen atoms in the molecule .Chemical Reactions Analysis

The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been studied . The reaction of 2-methylimidazo[1,2-a]pyridine with Br2 in CHCl3 leads to the substitution of a hydrogen atom at the C-3 carbon atom and the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .Physical And Chemical Properties Analysis

The compound is an off-white solid with a melting point of 70–75°C . Its molecular weight is 234.13 . The compound is stable at room temperature .Scientific Research Applications

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues have emerged as promising antituberculosis (TB) agents. TB remains a global health challenge, and multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) pose serious threats. Researchers have identified imidazo[1,2-a]pyridine derivatives with substantial activity against MDR-TB and XDR-TB . These compounds are critical in the ongoing renaissance era of TB drug discovery research.

Synthesis Strategies

The synthesis of imidazo[1,2-a]pyridine involves various methods. For instance, an efficient microwave-assisted metal-free amino benzannulation of aryl (4-aryl-1-(prop-2-ynyl)-1H-imidazol-2-yl)methanone with dialkylamines yields 2,8-diaryl-6-aminoimidazo[1,2-a]pyridines . Such synthetic strategies contribute to the availability of these compounds for further research.

Anticancer Activity

Novel imidazo[1,2-a]pyridine-based 1,2,3-triazole amide derivatives have been synthesized and evaluated for in-vitro anticancer activity. These compounds were tested against human cancer cell lines (HeLa and MCF-7), providing insights into their potential as anticancer agents .

Mechanism of Action

Future Directions

The development of PI3Kα inhibitors is one of the research hotspots in molecular targeted therapy in the treatment of cancer . Future research could focus on designing structures based on molecular docking into the PI3Kα active site, by introducing various aryl groups at the 6 position of biologically active molecules .

properties

IUPAC Name |

(5-methylimidazo[1,2-a]pyridin-2-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-7-3-2-4-9-11-8(5-10)6-12(7)9/h2-4,6H,5,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLWNBGDEYAEUQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=NC(=CN12)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.